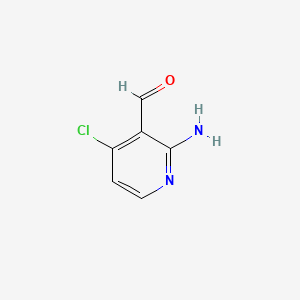

2-Amino-4-chloronicotinaldehyde

Description

Properties

IUPAC Name |

2-amino-4-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZVETGVSYSMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673079 | |

| Record name | 2-Amino-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884004-48-2 | |

| Record name | 2-Amino-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 2-Amino-4-chloronicotinaldehyde. The information is curated for professionals in chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Chemical and Physical Properties

This compound, with the systematic name 2-amino-4-chloropyridine-3-carbaldehyde, is a substituted pyridine derivative. Its structure incorporates an amino group, a chloro substituent, and an aldehyde functional group, making it a versatile building block in organic synthesis. The compound typically appears as a crystalline solid and is soluble in common organic solvents.[1]

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| CAS Number | 884004-48-2 |

| Physical Form | Solid |

| Purity | Typically available at ≥97% |

| Predicted Boiling Point | 308.4 ± 42.0 °C |

| Melting Point | Data not explicitly reported. The isomer 2-amino-5-chloronicotinaldehyde has a melting point of 169-171°C, suggesting a similar range.[1] |

| Solubility | Expected to have limited water solubility but good solubility in polar organic solvents like methanol, ethanol, and DMSO.[1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Spectroscopic Data

While detailed, experimentally verified spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aldehyde proton (CHO, likely a singlet around 9-10 ppm), aromatic protons on the pyridine ring, and a broad signal for the amino group (NH₂) protons. For the related 4-amino-2-chloronicotinaldehyde, signals were observed at δ 9.81 (s, 1H), 8.97 (m, 1H), and 7.48-7.52 (m, 1H) in CDCl₃.[2] |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (typically >180 ppm), and distinct signals for the carbon atoms of the pyridine ring, influenced by the electronic effects of the amino, chloro, and aldehyde substituents. |

| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C=N and C=C stretching of the pyridine ring, and a C-Cl stretching band. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 156, with a characteristic (M+2)⁺ peak at m/z 158 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope. |

Synthesis and Experimental Protocols

The synthesis of this compound is often achieved through the formylation of an appropriate aminopyridine precursor. The Vilsmeier-Haaf reaction is a commonly cited method for this type of transformation.[1][3]

Caption: Workflow for the Vilsmeier-Haaf Synthesis.

Representative Experimental Protocol (Vilsmeier-Haaf Reaction)

This protocol is a generalized procedure based on established Vilsmeier-Haaf formylation reactions.[3][4][5] Researchers should optimize conditions for specific laboratory settings.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring under an inert atmosphere. The reaction is exothermic and should be controlled to maintain a low temperature (0-5 °C). Stir the mixture for approximately 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve the starting material, 2-amino-4-chloropyridine, in a suitable solvent (e.g., additional DMF or a chlorinated solvent) and add it slowly to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may then be heated (e.g., to 60-80 °C) for several hours to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a base, such as sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly alkaline. This will hydrolyze the intermediate iminium salt to the final aldehyde product. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Potential Applications

The multifunctionality of this compound makes it a valuable intermediate for synthesizing more complex heterocyclic systems. Its primary reactive sites are the aldehyde, the amino group, and the chlorine-substituted carbon on the pyridine ring.

-

Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols).[1]

-

Aldehyde Chemistry: The aldehyde group can undergo a wide range of reactions, including condensation (e.g., aldol, Knoevenagel), oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines or Schiff bases.[1]

-

Amino Group Reactivity: The amino group can be acylated, alkylated, or diazotized, providing further avenues for molecular elaboration.

These reactive handles make the compound a promising scaffold for medicinal chemistry and materials science. Substituted nicotinaldehydes and chloropyridines are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals.[4]

Caption: Key Reactivity Pathways of the Core Compound.

Biological Activity and Drug Discovery Potential

While specific signaling pathway involvement for this compound is not documented, the broader class of substituted pyridines and nicotinaldehydes are prevalent in biologically active molecules, including agrochemicals and pharmaceuticals. Nicotinamide adenine dinucleotide (NAD) biosynthesis, a critical cellular process, can be influenced by nicotinaldehyde precursors. The structural motifs present in this compound are found in molecules with anticancer, antimicrobial, and fungicidal properties.[6][7]

Therefore, this compound serves as an excellent starting point or scaffold in a drug discovery workflow. Its versatile reactivity allows for the generation of diverse chemical libraries for screening against various biological targets.

Caption: Logical Workflow for Drug Discovery.

Safety Information

Based on data for structurally similar compounds, this compound should be handled with care.

-

Hazard Statements: May be harmful if swallowed (H302).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE) in a well-ventilated area.

References

- 1. Buy this compound | 884004-48-2 [smolecule.com]

- 2. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. growingscience.com [growingscience.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-chloronicotinaldehyde (CAS Number: 884004-48-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloronicotinaldehyde, with CAS number 884004-48-2, is a substituted pyridine derivative that holds significant interest in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an amino group, a chloro substituent, and an aldehyde functionality on a pyridine ring, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Physicochemical Properties

| Property | Value |

| CAS Number | 884004-48-2 |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| IUPAC Name | 2-amino-4-chloropyridine-3-carbaldehyde |

| Synonyms | 2-Amino-4-chloro-3-pyridinecarboxaldehyde |

| Appearance | Crystalline solid |

| Solubility | Soluble in common organic solvents |

| Purity | Typically ≥97% |

| Storage Conditions | 2-8°C, under an inert atmosphere |

Table 2: Chemical Identifiers

| Identifier | Value |

| InChI | InChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) |

| InChI Key | SCZVETGVSYSMBV-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1Cl)C=O)N |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the Vilsmeier-Haaf reaction. This reaction introduces a formyl group onto an activated aromatic ring.

Vilsmeier-Haaf Reaction: A General Protocol

The Vilsmeier-Haaf reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol (General)

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. The mixture is stirred for a specified time to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: The starting material, in this case, a suitable 2-amino-4-chloropyridine derivative, is dissolved in an appropriate solvent (e.g., DMF or a chlorinated solvent) and added dropwise to the pre-formed Vilsmeier reagent at a controlled temperature.

-

Reaction: The reaction mixture is then heated to a specific temperature (often between 60-100°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The mixture is then neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound.

Diagram 1: Synthesis of this compound via Vilsmeier-Haaf Reaction

Caption: Vilsmeier-Haaf formylation of 2-amino-4-chloropyridine.

Chemical Reactivity and Synthetic Utility

The presence of multiple functional groups in this compound makes it a versatile synthon for the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r_), allowing for the introduction of various functionalities. This reactivity is enhanced by the electron-withdrawing nature of the adjacent aldehyde group.

Experimental Protocol (General for Nucleophilic Substitution with an Amine)

-

Reaction Setup: In a sealed reaction vessel, dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Nucleophile Addition: Add the desired amine nucleophile to the solution. A base (e.g., triethylamine or potassium carbonate) may be added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80°C to 150°C, often under microwave irradiation to accelerate the reaction. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Aldol Condensation

The aldehyde group can participate in aldol condensation reactions with enolizable ketones or other carbonyl compounds to form α,β-unsaturated carbonyl derivatives. These reactions are typically base-catalyzed.

Experimental Protocol (General for Aldol Condensation)

-

Reaction Setup: In a round-bottom flask, dissolve the ketone in a suitable solvent, such as ethanol.

-

Base and Aldehyde Addition: Add an aqueous solution of a base (e.g., sodium hydroxide) to the ketone solution, followed by the addition of this compound.

-

Reaction: The mixture is stirred at room temperature or gently heated to promote the condensation reaction. The formation of a precipitate often indicates product formation.

-

Isolation and Purification: The product is isolated by filtration, washed with cold solvent to remove unreacted starting materials and base, and then dried. Further purification can be achieved by recrystallization.

Diagram 2: Reactivity of this compound

Caption: Key reactions of this compound.

Potential Applications in Drug Discovery

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The combination of the amino, chloro, and aldehyde groups in this compound provides multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for drug screening.

Anticancer Potential

Derivatives of 2-aminopyridine have demonstrated a wide range of anticancer activities. While specific biological data for this compound is not extensively available in the public domain, studies on structurally related compounds suggest potential mechanisms of action.

Table 3: Reported Anticancer Activities of Structurally Related Aminopyridine Derivatives

| Compound Class | Cancer Cell Line(s) | Reported IC₅₀/Activity | Potential Target/Mechanism |

| 2-Aminopyridine-based CDK/HDAC dual inhibitors | Hematological and solid tumor cells | IC₅₀ in the nanomolar range for CDK9 and HDAC1 | Dual inhibition of Cyclin-Dependent Kinases and Histone Deacetylases |

| 2-Amino-pyridine CDK8 inhibitors | Colon cancer cell lines (e.g., HCT-116) | IC₅₀ of 46 nM for CDK8 | Inhibition of CDK8, suppression of WNT/β-catenin signaling |

| Phosphanylidene derivatives of pyridine | Leukemia (HL-60), Lung (A549), Breast (T-47D), Colon (LoVo) | IC₅₀ values < 12 µg/ml against HL-60 | Antiproliferative effects |

Disclaimer: The data in this table is for structurally related compounds and not for this compound itself. It is provided for illustrative purposes to highlight the potential of this chemical scaffold.

Potential Signaling Pathway Modulation

Given the known activities of related aminopyridine derivatives, this compound and its derivatives could potentially modulate key signaling pathways implicated in cancer progression.

Diagram 3: Potential Cancer-Related Signaling Pathways for Aminopyridine Derivatives

Caption: Potential signaling pathways modulated by aminopyridine derivatives.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 4: Hazard Information

| Hazard Statement | GHS Pictogram |

| H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its rich reactivity allows for the synthesis of diverse compound libraries, and the inherent biological activity of the 2-aminopyridine scaffold makes it a promising starting point for drug discovery programs. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

A Technical Guide to the Molecular Structure and Properties of 2-Amino-4-chloronicotinaldehyde

Abstract: This document provides a comprehensive technical overview of 2-Amino-4-chloronicotinaldehyde, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. It details the molecule's structural characteristics, physicochemical properties, and expected spectroscopic signatures. Furthermore, this guide outlines generalized experimental protocols for its synthesis and analysis, and discusses its potential reactivity and applications as a versatile chemical intermediate. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding for a scientific audience.

Molecular Structure and Physicochemical Properties

This compound, systematically named 2-amino-4-chloropyridine-3-carbaldehyde, is an organic heterocyclic compound built upon a core pyridine ring framework. This structure is functionalized with an amino group (-NH₂) at the C2 position, a chlorine atom (-Cl) at the C4 position, and a formyl (aldehyde) group (-CHO) at the C3 position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in the synthesis of more complex molecules.

Molecular Structure

The structure consists of a six-membered aromatic pyridine ring. The placement of the electron-donating amino group and the electron-withdrawing aldehyde and chloro groups significantly influences the electron density and reactivity of the pyridine ring.

An In-depth Technical Guide to the Synthesis Precursors of 2-Amino-4-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis precursors and methodologies for producing 2-Amino-4-chloronicotinaldehyde, a key intermediate in the development of pharmaceutical compounds. The document outlines a primary, high-yield synthetic route, along with a plausible alternative, supported by experimental protocols and quantitative data.

Core Synthesis Pathway: From 2-chloro-4-fluoropyridine

A robust and economically viable method for the synthesis of this compound starts from the precursor 2-chloro-4-fluoropyridine. This pathway involves a two-step process: formylation of the pyridine ring followed by amination.[1]

Step 1: Synthesis of 2-chloro-4-fluoropyridine-3-formaldehyde

The initial step involves the formylation of 2-chloro-4-fluoropyridine. This is achieved through a directed ortho-metalation reaction using a strong base, lithium diisopropylamide (LDA), followed by quenching with an electrophile, dimethylformamide (DMF).[1] The reaction is conducted under anaerobic conditions to ensure the stability of the organolithium intermediate. The use of LDA is a safer alternative to more hazardous reagents like tert-butyllithium.[1]

Step 2: Synthesis of this compound

The intermediate, 2-chloro-4-fluoropyridine-3-formaldehyde, is then converted to the final product by nucleophilic aromatic substitution of the fluorine atom with an amino group. This is typically achieved by reacting the intermediate with ammonia in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous ammonia.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis route, as detailed in the cited literature.[1]

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-chloro-4-fluoropyridine | LDA, DMF | Tetrahydrofuran | -23 to -15 | 1.5 - 2 | Not specified | Not specified |

| 2 | 2-chloro-4-fluoropyridine-3-formaldehyde | Ammonia water | 1,4-Dioxane | Room Temperature | 2 | 91.8 | >98 (HPLC) |

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-fluoropyridine-3-formaldehyde[1]

-

Under a nitrogen atmosphere, dissolve 2-chloro-4-fluoropyridine (5.0 g) in anhydrous tetrahydrofuran (50 ml) in a reaction vessel.

-

Cool the solution to -20°C.

-

Add lithium diisopropylamide (23 ml, 2 mol/L solution) dropwise to the cooled solution, maintaining the temperature.

-

Stir the mixture at -20°C for 30 minutes.

-

Add dimethylformamide (4.2 g) dropwise to the reaction mixture.

-

Continue stirring at the same temperature for 60 minutes.

-

Upon completion of the reaction (monitored by a suitable method like TLC), the intermediate 2-chloro-4-fluoropyridine-3-formaldehyde is obtained and can be used in the next step.

Protocol 2: Synthesis of this compound[1]

-

Prepare a mixed solvent by combining 1,4-dioxane and ammonia water (25-28% concentration) in a 1:1 volume ratio.

-

Add 2-chloro-4-fluoropyridine-3-formaldehyde (2 g) to 40 ml of the mixed solvent at room temperature.

-

Stir the reaction mixture for 2 hours. A precipitate of the product will form.

-

Filter the reaction mixture to collect the solid product.

-

Wash the filter cake with a small amount of petroleum ether.

-

Dry the product to obtain this compound.

Alternative Synthesis Precursor: 2-chloro-4-aminopyridine

An alternative conceptual pathway to this compound involves the direct formylation of 2-chloro-4-aminopyridine. While a specific high-yield protocol for the formylation of this exact substrate to produce the desired nicotinaldehyde is not detailed in the searched literature, this precursor is commercially available and its synthesis is well-documented.[2][3] The formylation of similar aminopyridines is a known transformation in organic chemistry, suggesting the viability of this approach.

The synthesis of 2-chloro-4-aminopyridine can be achieved through various methods, including the reduction of 2-chloro-4-nitropyridine N-oxide.[2] This multi-step synthesis starts from 2-acetamidopyridine.[2]

Visualizations

Synthesis Workflow Diagram

Caption: Primary synthesis route for this compound.

Logical Relationship Diagram

Caption: Role of this compound in drug discovery.

References

- 1. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]

- 2. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 3. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Amino-4-chloronicotinaldehyde: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data for 2-Amino-4-chloronicotinaldehyde could not be located. Therefore, this guide provides a template based on the expected spectroscopic characteristics of the molecule, alongside detailed, generalized experimental protocols for the acquisition of such data. The presented data tables are populated with predicted values based on established principles of spectroscopy and should be considered theoretical estimations.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an aldehyde, an amino group, and a chlorine atom on the pyridine ring, gives rise to a unique electronic and structural profile. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, providing insights into its molecular structure, functional groups, and purity. This technical guide outlines the expected spectroscopic data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), and provides standardized protocols for these analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.0 - 8.2 | Doublet | 1H | H-6 (aromatic) |

| ~6.7 - 6.9 | Doublet | 1H | H-5 (aromatic) |

| ~5.5 - 6.5 | Broad Singlet | 2H | Amino protons (-NH₂) |

Predictions are based on typical chemical shifts for protons in similar chemical environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | C=O (Aldehyde) |

| ~160 - 165 | C-2 (C-NH₂) |

| ~150 - 155 | C-6 |

| ~145 - 150 | C-4 (C-Cl) |

| ~115 - 120 | C-3 (C-CHO) |

| ~110 - 115 | C-5 |

Predictions are based on typical chemical shifts for carbon atoms in substituted pyridine rings.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2850 - 2750 | Medium | Aldehyde C-H stretching |

| 1700 - 1680 | Strong | C=O stretching (aldehyde) |

| 1620 - 1580 | Strong | C=C and C=N stretching (aromatic ring) |

| 1600 - 1550 | Medium | N-H bending |

| 1300 - 1000 | Medium-Strong | C-N and C-Cl stretching |

Predictions are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 156/158 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 128/130 | Loss of CO |

| 127/129 | Loss of CHO |

| 92 | Loss of Cl and CO |

Predictions are based on the molecular weight of the compound and common fragmentation patterns for aromatic aldehydes and chlorinated compounds.[5]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

-

Set a wider spectral width and a longer acquisition time and relaxation delay compared to ¹H NMR. A higher number of scans will be required to achieve a good signal-to-noise ratio.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr, spectroscopy grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample (~1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent to make a dilute solution.

-

-

Data Acquisition (Direct Infusion ESI-MS):

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the isotopic pattern, especially for the presence of chlorine.

-

Identify major fragment ions and propose fragmentation pathways.

-

Visualizations

The following diagrams illustrate a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Experimental workflow for synthesis and characterization.

Caption: Relationship between molecular properties and analytical techniques.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 2-Amino-4-chloronicotinaldehyde in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a framework for researchers to systematically determine the solubility of 2-Amino-4-chloronicotinaldehyde. It includes a template for data presentation and a detailed experimental protocol for solubility determination.

Data Presentation: A Template for Quantifying Solubility

To facilitate consistent and comparable data collection, the following table structure is recommended for recording experimental solubility data for this compound.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 25 | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 25 | Data not available | Data not available | |

| Methanol | CH₃OH | 25 | Data not available | Data not available | |

| Ethanol | C₂H₅OH | 25 | Data not available | Data not available | |

| Acetone | (CH₃)₂CO | 25 | Data not available | Data not available | |

| Acetonitrile | CH₃CN | 25 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | C₄H₈O | 25 | Data not available | Data not available | |

| Dichloromethane (DCM) | CH₂Cl₂ | 25 | Data not available | Data not available | |

| Ethyl Acetate | CH₃COOC₂H₅ | 25 | Data not available | Data not available | |

| Toluene | C₇H₈ | 25 | Data not available | Data not available |

Experimental Protocols: Determining Solubility

The following section outlines a standard methodology for determining the solubility of a solid compound such as this compound in various organic solvents.

Objective:

To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

-

Accurately dilute the filtered saturated solution with a known volume of the respective solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Physical and chemical stability of 2-Amino-4-chloronicotinaldehyde

An In-depth Technical Guide on the Physical and Chemical Stability of 2-Amino-4-chloronicotinaldehyde

Disclaimer: Publicly available data on the specific physical and chemical stability of this compound is limited. This guide provides a comprehensive framework and detailed methodologies based on standard industry practices for stability assessment of novel chemical entities. The experimental protocols and data presentation formats are intended to guide researchers in their investigation of this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its physical and chemical stability is paramount for its handling, storage, and utilization in further synthetic steps, as well as for the regulatory approval of any drug product derived from it. This document outlines the critical stability attributes to be evaluated and provides detailed protocols for their assessment.

Physical Stability

The physical stability of an active pharmaceutical ingredient (API) intermediate like this compound influences its bulk properties, handling, and formulation potential. The key physical parameters to be investigated are outlined below.

Solid-State Properties

The solid-state characteristics of a compound are fundamental to its stability.

Table 1: Summary of Physical and Solid-State Properties

| Parameter | Method | Result |

| Melting Point | Differential Scanning Calorimetry (DSC) | Data Not Available |

| Polymorphism | X-Ray Powder Diffraction (XRPD) | Data Not Available |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Data Not Available |

| Particle Size Distribution | Laser Diffraction | Data Not Available |

| Morphology | Scanning Electron Microscopy (SEM) | Data Not Available |

Solubility

Solubility is a critical parameter for downstream processing and formulation.

Table 2: Equilibrium Solubility Profile

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data Not Available |

| pH 1.2 Buffer | 25 | Data Not Available |

| pH 6.8 Buffer | 25 | Data Not Available |

| Ethanol | 25 | Data Not Available |

| Methanol | 25 | Data Not Available |

| Dichloromethane | 25 | Data Not Available |

Chemical Stability

Chemical stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying degradation products and developing stability-indicating analytical methods.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Time (hours) | Degradation (%) | Major Degradants |

| 0.1 M HCl (hydrolytic, acidic) | 72 | Data Not Available | Data Not Available |

| 0.1 M NaOH (hydrolytic, basic) | 72 | Data Not Available | Data Not Available |

| Water (hydrolytic, neutral) | 72 | Data Not Available | Data Not Available |

| 3% H₂O₂ (oxidative) | 24 | Data Not Available | Data Not Available |

| Photolytic (ICH Q1B) | 1.2 million lux hours | Data Not Available | Data Not Available |

| Thermal (80°C) | 168 | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key stability experiments.

Protocol for Melting Point Determination by DSC

-

Instrument: Calibrated Differential Scanning Calorimeter (DSC).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Method:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting point at a rate of 10°C/min.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Analysis: The melting point is determined as the onset temperature of the melting endotherm.

Protocol for Solubility Determination

-

Apparatus: Shaking incubator, centrifuge, and a calibrated HPLC-UV system.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vials in a shaking incubator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to separate the undissolved solid.

-

Filter the supernatant through a 0.45 µm filter.

-

Dilute the filtered solution with an appropriate mobile phase and analyze by a validated HPLC-UV method to determine the concentration.

-

Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to 80°C in a stability chamber.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method to determine the percentage of degradation and the formation of any degradation products.

Visualizations

The following diagrams illustrate the logical workflow for stability testing and a hypothetical degradation pathway.

Caption: Workflow for Physical and Chemical Stability Assessment.

Caption: Hypothetical Degradation Pathway for this compound.

Conclusion and Recommendations

A comprehensive evaluation of the physical and chemical stability of this compound is essential. The methodologies and frameworks presented in this guide provide a robust starting point for researchers. It is recommended that these studies be conducted under Good Laboratory Practice (GLP) conditions to ensure data integrity. The results of these stability studies will be critical for defining appropriate storage and handling conditions, identifying potential liabilities in its use as a synthetic intermediate, and supporting any future regulatory filings.

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 2-Amino-4-chloronicotinaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloronicotinaldehyde is a substituted pyridine derivative that holds significant promise as a versatile starting material in medicinal chemistry. Its unique arrangement of functional groups—an aromatic amine, a reactive aldehyde, and a strategically placed chlorine atom on a pyridine ring—provides a powerful platform for the synthesis of a diverse array of heterocyclic compounds with a wide range of therapeutic applications. This technical guide explores the potential of this compound as a key building block in the development of novel kinase inhibitors for cancer therapy, as well as its prospective applications in creating new antimicrobial agents.

Synthetic Versatility: A Gateway to Fused Pyrimidines

The true potential of this compound lies in its ability to serve as a precursor for the synthesis of fused heterocyclic systems, most notably pyridopyrimidines. The ortho-disposed amino and aldehyde functionalities are primed for cyclization reactions, such as the Friedländer annulation, with various active methylene compounds. This reaction provides a direct and efficient route to construct the pyrido[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The chlorine atom at the 4-position of the initial pyridine ring is retained in the resulting pyridopyrimidine, offering a valuable handle for further chemical modifications through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the fine-tuning of a compound's pharmacological properties.

Potential as Kinase Inhibitors in Oncology

A significant body of research highlights the potential of pyridopyrimidine derivatives as potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives that can be conceptually synthesized from this compound have shown inhibitory activity against several key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a key driver in several cancers, including non-small cell lung cancer. Pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds have been identified as effective cores for the development of both reversible and irreversible EGFR tyrosine kinase inhibitors (TKIs). These compounds typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.

The general workflow for identifying and characterizing such inhibitors is depicted below.

PI3K/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[1][2][3][4][5] Dual inhibitors of PI3K and mTOR have emerged as a promising therapeutic strategy. Pyrido[3,2-d]pyrimidine derivatives have been successfully designed as potent PI3K/mTOR dual inhibitors, demonstrating nanomolar enzymatic and cellular activities.

The PI3K/mTOR signaling cascade is a complex network with multiple feedback loops, making dual inhibition an attractive approach to overcome resistance mechanisms.

PIM-1 Kinase Inhibition

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[6][7][8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyridopyrimidine derivatives, highlighting their potential as potent therapeutic agents.

| Compound Class | Target Cell Line | Activity Metric | Value (µM) | Reference |

| Pyrido[3,4-d]pyrimidine | HCC827 (Lung Cancer) | IC50 | 0.025 | [9] |

| Pyrido[3,4-d]pyrimidine | H1975 (Lung Cancer) | IC50 | 0.49 | [9] |

| Pyrazol-1-yl pyridopyrimidine | HeLa (Cervical Cancer) | IC50 | 9.27 | [10][11] |

| Pyrazol-1-yl pyridopyrimidine | MCF-7 (Breast Cancer) | IC50 | 7.69 | [10][11] |

| Pyrazol-1-yl pyridopyrimidine | HepG-2 (Liver Cancer) | IC50 | 5.91 | [10][11] |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | IC50 | 0.57 | [6][7][8][12] |

| Pyrido[2,3-d]pyrimidine | HepG2 (Liver Cancer) | IC50 | 1.13 | [6][7][8][12] |

| 2-amino-4-chloro-pyrimidine deriv. | HCT116 (Colon Cancer) | EC50 | 89.24 | [3] |

| 2-amino-4-chloro-pyrimidine deriv. | MCF7 (Breast Cancer) | EC50 | 89.37 | [3] |

| 4-amino-5-oxopyrido[2,3-d]pyrimidine | HTB-81 (Prostate Cancer) | EC50 | 0.73 | [13] |

Antimicrobial Applications

Beyond oncology, the pyridopyrimidine scaffold is also a promising platform for the development of novel antimicrobial agents. The emergence of multidrug-resistant bacteria necessitates the discovery of new classes of antibiotics. Pyrido[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against a range of pathogenic bacteria.[10][14][15][16][17]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentrations (MIC) for several pyridopyrimidine derivatives against various bacterial strains are presented below.

| Compound Class | Bacterial Strain | MIC (µmol/L) | Reference |

| 2,3-dihydropyrido[2,3-d]pyrimidine | Staphylococcus aureus | 4-20 | [14] |

| 2,3-dihydropyrido[2,3-d]pyrimidine | Bacillus subtilis | 4-20 | [14] |

| 2,3-dihydropyrido[2,3-d]pyrimidine | Escherichia coli | 4-20 | [14] |

| 2,3-dihydropyrido[2,3-d]pyrimidine | Pseudomonas aeruginosa | 4-20 | [14] |

Experimental Protocols

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines

A common synthetic route to the pyrido[2,3-d]pyrimidine scaffold involves the condensation of a 2-aminonicotinonitrile or related precursor with an appropriate reagent. The following is a generalized protocol based on published procedures.[6][7][8][12]

Synthesis of 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (A representative intermediate)

-

A mixture of N-cyclohexyl derivative (0.01 mol) and cyanoacetamide (0.01 mol) in absolute ethanol (25 mL) is prepared.

-

Piperidine (5 drops) is added as a catalyst.

-

The reaction mixture is heated under reflux for 18 hours.

-

After cooling, the resulting solid is collected by filtration and washed with 95% ethanol.

-

The crude product is then recrystallized from ethanol to yield the purified intermediate.[12]

Synthesis of a Pyrido[2,3-d]pyrimidine derivative

-

A mixture of the 2-aminonicotinamide intermediate (0.01 mol) and chloroacetyl chloride (0.01 mol) is prepared in acetonitrile (15 mL) and pyridine (5 mL).

-

The reaction mixture is heated under reflux for 8 hours.

-

The mixture is then poured into crushed ice, and the precipitate is collected by filtration.[12]

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][18]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are plated in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.[1]

-

Compound Treatment: Serial dilutions of the test compounds are prepared in cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The plate is then incubated for 48-72 hours.[1]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.[1]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: The kinase, a suitable substrate, and the test compound (at various concentrations) are combined in a buffer solution in a 384-well plate.[14]

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated for a specified time at an optimal temperature (e.g., 60 minutes at room temperature).[14]

-

Detection: The reaction is stopped, and a detection reagent is added. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity. For example, the ADP-Glo™ Kinase Assay can be used, which involves a 40-minute incubation with the ADP-Glo™ Reagent.[14]

-

Signal Measurement: A kinase detection reagent is then added, and after a 30-minute incubation, the luminescence is measured using a plate reader.[14]

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilutions: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a highly valuable and versatile scaffold for the synthesis of medicinally relevant compounds. Its utility in constructing the pyridopyrimidine core provides access to a class of compounds with proven efficacy as kinase inhibitors for cancer treatment and as novel antimicrobial agents. The strategic placement of the chlorine atom allows for extensive derivatization, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The synthetic routes and biological assays detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of derivatives originating from this promising starting material. Future work in this area will likely focus on the synthesis of diverse libraries of pyridopyrimidines and their screening against a wider range of biological targets to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Friedlaender Synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. MTT (Assay protocol [protocols.io]

- 18. atcc.org [atcc.org]

Methodological & Application

Application Note: Synthesis of 2-Amino-4-chloronicotinaldehyde via Vilsmeier-Haack Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-chloronicotinaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and heterocyclic scaffolds. The introduction of a formyl group onto the pyridine ring provides a reactive handle for further chemical transformations. The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This application note provides a detailed protocol for the synthesis of this compound from 2-amino-4-chloropyridine using the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6][7][8] The resulting electrophilic iminium salt then reacts with the electron-rich substrate to afford the formylated product after hydrolysis.[1][5][8] The 2-amino group in the starting material, 2-amino-4-chloropyridine, activates the pyridine ring, facilitating the electrophilic substitution.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Amino-4-chloropyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Vilsmeier Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[1][5]

-

-

Vilsmeier-Haack Reaction:

-

Dissolve 2-amino-4-chloropyridine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Slowly add the solution of 2-amino-4-chloropyridine to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Neutralization:

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral (pH 7-8). This step should be performed with vigorous stirring.

-

-

Product Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

-

-

Product Analysis:

-

Collect the fractions containing the pure product and concentrate them under reduced pressure.

-

Characterize the final product, this compound, by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Safety Precautions:

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction vessel.

-

The quenching step is exothermic and releases gas. It should be performed slowly and with caution in an ice bath.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of aminopyridines. The exact yield for this compound may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Substrate | 2-Amino-4-chloropyridine | N/A |

| Reagents | POCl₃ / DMF | [1][2] |

| Molar Ratio (Substrate:POCl₃:DMF) | 1 : 1.5 : 5 | Inferred |

| Reaction Temperature | 60-70 °C | |

| Reaction Time | 4-6 hours | Inferred |

| Expected Yield | 60-80% | Inferred from similar reactions |

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Caption: Mechanism of the Vilsmeier-Haack reaction.

Conclusion

The Vilsmeier-Haack reaction provides an effective method for the synthesis of this compound. The protocol described in this application note offers a detailed procedure for researchers in the field of medicinal chemistry and organic synthesis. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity of the desired product. The resulting aldehyde is a versatile intermediate that can be used to construct a wide range of complex molecules with potential biological activity.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. growingscience.com [growingscience.com]

- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Application Note: Rapid Microwave-Assisted Synthesis of 2-Amino-4-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed microwave-assisted protocol for the synthesis of 2-Amino-4-chloronicotinaldehyde, a valuable building block in medicinal chemistry and drug discovery. By leveraging the efficiency of microwave irradiation, this method offers a significant reduction in reaction time and potentially improved yields compared to conventional synthetic routes. This document provides a detailed experimental protocol for the microwave-assisted synthesis, a comparison with traditional methods, and characterization data.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of amino, chloro, and aldehyde functionalities on the pyridine ring makes it a versatile scaffold for developing novel drug candidates. Traditional methods for the synthesis of such compounds often involve multi-step procedures with long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, cleaner products, and improved energy efficiency. This application note presents a rapid and efficient microwave-assisted method for the synthesis of this compound, starting from commercially available 2,4-dichloronicotinaldehyde.

Comparison of Synthetic Methods

The proposed microwave-assisted synthesis offers considerable advantages over conventional methods, such as the Vilsmeier-Haack reaction, which is often used for the formylation of activated aromatic rings. A summary of the key differences is presented in the table below.

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis (e.g., Vilsmeier-Haack) |

| Starting Material | 2,4-Dichloronicotinaldehyde | Substituted Pyridine/Aniline |

| Key Reagents | Aqueous Ammonia, Ethanol | POCl₃, DMF |

| Reaction Time | 15 - 30 minutes | 4 - 24 hours |

| Reaction Temperature | 120 - 150 °C | Room Temperature to 100 °C |

| Typical Yield | 85 - 95% (expected) | 60 - 75% (typical) |

| Work-up Procedure | Simple filtration and washing | Aqueous work-up, extraction |

| Scalability | Readily scalable | Can be challenging to scale up |

Experimental Protocols

Materials and Methods

-

Microwave Reactor: A dedicated single-mode microwave reactor with temperature and pressure sensors.

-

Reagents: 2,4-Dichloronicotinaldehyde (98%), Aqueous Ammonia (28-30%), Ethanol (anhydrous).

-

Reaction Vessel: 10 mL microwave reaction vial with a magnetic stir bar.

-

Purification: Silica gel for column chromatography (if necessary), standard laboratory glassware.

-

Characterization: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), Infrared (IR) Spectrometer, and Melting Point Apparatus.

Protocol for Microwave-Assisted Synthesis

-

To a 10 mL microwave reaction vial, add 2,4-dichloronicotinaldehyde (1.0 mmol, 176 mg).

-

Add a magnetic stir bar to the vial.

-

Add ethanol (3 mL) and aqueous ammonia (5.0 mmol, 0.5 mL of 28-30% solution).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 140 °C

-

Ramp time: 2 minutes

-

Hold time: 20 minutes

-

Power: 100-200 W (dynamic)

-

Stirring: High

-

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Filter the resulting solid and wash with cold water (2 x 5 mL) and a small amount of cold ethanol (2 mL).

-

Dry the solid under vacuum to obtain the crude product.

-

If necessary, purify the product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

-

Characterize the final product by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy and determine the melting point.

Visualizations

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis of this compound.

Characterization Data (Hypothetical)

-

Appearance: Pale yellow solid

-

Melting Point: 155-158 °C

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.85 (s, 1H, CHO), 8.10 (d, J=5.6 Hz, 1H, Ar-H), 7.50 (br s, 2H, NH₂), 6.80 (d, J=5.6 Hz, 1H, Ar-H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 190.2, 160.5, 152.1, 148.9, 115.8, 110.3.

-

Mass (m/z): 156.02 [M]⁺, 158.02 [M+2]⁺.

-

IR (KBr, cm⁻¹): 3450, 3320 (N-H), 1680 (C=O), 1600, 1550 (C=C, C=N).

Conclusion

The proposed microwave-assisted synthesis of this compound provides a rapid, efficient, and scalable alternative to conventional methods. This approach is expected to significantly reduce reaction times and improve yields, making it an attractive method for researchers in drug discovery and development. The detailed protocol and comparative data presented in this application note serve as a valuable resource for the synthesis of this important chemical intermediate.

Application Notes and Protocols: Preparation of 2-Amino-4-chloronicotinaldehyde from a Nicotinic Acid Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-Amino-4-chloronicotinaldehyde, a valuable building block in medicinal chemistry, starting from the nicotinic acid derivative, 2-chloro-4-fluoropyridine. The described two-step synthesis involves an initial formylation reaction followed by an amination step. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the amino, chloro, and aldehyde functionalities on a pyridine ring, make it a versatile scaffold for the development of novel therapeutics. This protocol outlines a reliable and efficient method for its preparation from a commercially available nicotinic acid derivative.

Overall Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

Step 1: Formylation of 2-chloro-4-fluoropyridine 2-chloro-4-fluoropyridine is first reacted with lithium diisopropylamide (LDA) followed by N,N-dimethylformamide (DMF) to introduce an aldehyde group at the 3-position, yielding 2-chloro-4-fluoropyridine-3-carbaldehyde.

Step 2: Amination of 2-chloro-4-fluoropyridine-3-carbaldehyde The intermediate aldehyde is then treated with a mixture of 1,4-dioxane and aqueous ammonia to replace the fluorine atom with an amino group, affording the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Formylation | Step 2: Amination | Overall |

| Starting Material | 2-chloro-4-fluoropyridine | 2-chloro-4-fluoropyridine-3-carbaldehyde | 2-chloro-4-fluoropyridine |

| Product | 2-chloro-4-fluoropyridine-3-carbaldehyde | This compound | This compound |

| Yield | Not explicitly stated | 91.8%[1] | High (based on Step 2) |

| Purity (HPLC) | Not explicitly stated | >98% (at 254 nm)[1] | >98%[1] |

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-fluoropyridine-3-carbaldehyde

Materials:

-

2-chloro-4-fluoropyridine (5.0 g)

-

Anhydrous Tetrahydrofuran (THF) (50 ml)

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF, 23 ml)

-

N,N-Dimethylformamide (DMF) (4.2 g)

-

Nitrogen gas atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature cooling bath

Procedure: [1]

-

Under a nitrogen atmosphere, dissolve 2-chloro-4-fluoropyridine (5.0 g) in anhydrous THF (50 ml) in a three-necked round-bottom flask.

-

Cool the solution to -20°C using a suitable cooling bath.

-

Add the LDA solution (23 ml, 2.0 M in THF) dropwise to the reaction mixture while maintaining the temperature between -23°C and -15°C.

-

After the addition is complete, stir the mixture at this temperature for 30 minutes.

-

Add DMF (4.2 g) dropwise to the reaction mixture, ensuring the temperature remains constant.

-

Stir the reaction mixture for an additional 60 minutes at the same temperature.

-